molecular formula C17H18FN3O2 B11569657 2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11569657
M. Wt: 315.34 g/mol
InChI Key: NAWPROCDYDDTEB-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a piperidinyl group, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenoxy and piperidinyl groups. Common synthetic routes may involve the use of reagents such as fluorophenol, piperidine, and various catalysts to facilitate the reactions. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenoxy)methyl]-1,2,3-benzenetriol
  • 4-[(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol
  • 4-[(4-Fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol

Uniqueness

2-[(4-Fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H18FN3O2/c1-12-6-8-21(9-7-12)17-15(10-19)20-16(23-17)11-22-14-4-2-13(18)3-5-14/h2-5,12H,6-9,11H2,1H3

InChI Key

NAWPROCDYDDTEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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